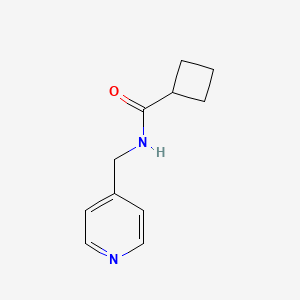
N-(4-pyridinylmethyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyridinylmethyl)cyclobutanecarboxamide, also known as PBOX-15, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer therapies. In
科学的研究の応用
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用機序
N-(4-pyridinylmethyl)cyclobutanecarboxamide has a unique mechanism of action that sets it apart from other cancer therapies. This compound targets the DNA damage response pathway, which is a critical pathway for cancer cell survival. N-(4-pyridinylmethyl)cyclobutanecarboxamide inhibits the activity of a protein called RAD51, which is involved in DNA repair. By inhibiting RAD51, N-(4-pyridinylmethyl)cyclobutanecarboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)cyclobutanecarboxamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-pyridinylmethyl)cyclobutanecarboxamide has also been found to inhibit tumor growth in vivo, and sensitize cancer cells to radiation therapy.
実験室実験の利点と制限
One of the advantages of N-(4-pyridinylmethyl)cyclobutanecarboxamide is its unique mechanism of action, which sets it apart from other cancer therapies. This compound has also been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. However, N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. N-(4-pyridinylmethyl)cyclobutanecarboxamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-(4-pyridinylmethyl)cyclobutanecarboxamide. One area of research is the development of more potent analogs of N-(4-pyridinylmethyl)cyclobutanecarboxamide with improved solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-pyridinylmethyl)cyclobutanecarboxamide. Additionally, the combination of N-(4-pyridinylmethyl)cyclobutanecarboxamide with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the clinical evaluation of N-(4-pyridinylmethyl)cyclobutanecarboxamide as a therapeutic agent in humans is an important future direction for this compound.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)cyclobutanecarboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. This compound has a unique mechanism of action that sets it apart from other cancer therapies, and has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. While N-(4-pyridinylmethyl)cyclobutanecarboxamide has some limitations for lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs, identification of biomarkers, combination with other cancer therapies, and clinical evaluation in humans.
合成法
The synthesis of N-(4-pyridinylmethyl)cyclobutanecarboxamide involves the reaction of 4-pyridinemethanol with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(4-pyridinylmethyl)cyclobutanecarboxamide. This synthesis method has been optimized to produce high yields of N-(4-pyridinylmethyl)cyclobutanecarboxamide with high purity.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-2-1-3-10)13-8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASLUZDCAPRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5162282.png)
![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)
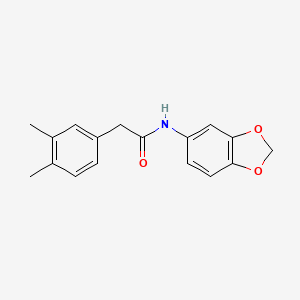
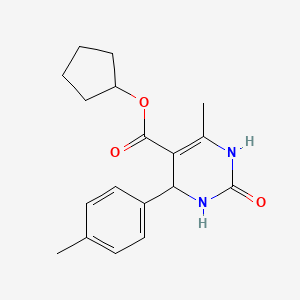
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)
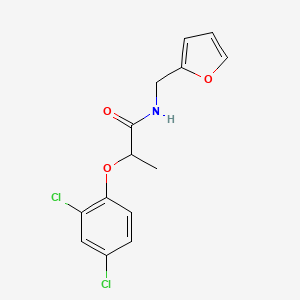

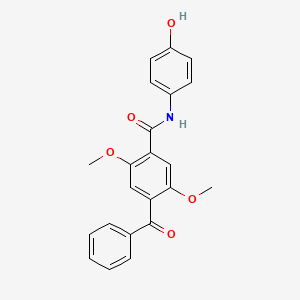
![4-{[1-(3-oxo-3-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5162396.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)